molecular formula C8H4F2N2O B14794823 5-(2,6-Difluoropyridin-4-yl)oxazole

5-(2,6-Difluoropyridin-4-yl)oxazole

Cat. No.: B14794823
M. Wt: 182.13 g/mol
InChI Key: CTGGHUYKMWPRQE-UHFFFAOYSA-N
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Description

5-(2,6-Difluoropyridin-4-yl)oxazole is a heterocyclic aromatic compound featuring an oxazole core substituted at the 5-position with a 2,6-difluoropyridin-4-yl group. The oxazole ring consists of three sp²-hybridized carbon atoms alongside oxygen and nitrogen atoms, conferring unique electronic and steric properties. This method is widely employed for constructing substituted oxazoles due to its efficiency and scalability .

Properties

IUPAC Name

5-(2,6-difluoropyridin-4-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O/c9-7-1-5(2-8(10)12-7)6-3-11-4-13-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGGHUYKMWPRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)F)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The van Leusen synthesis, utilizing tosylmethyl isocyanide (TosMIC) and aldehydes, is a cornerstone for oxazole ring formation. For 5-(2,6-difluoropyridin-4-yl)oxazole, the protocol involves:

  • Aldehyde Preparation : 2,6-Difluoropyridine-4-carbaldehyde is synthesized via oxidation of 4-(hydroxymethyl)-2,6-difluoropyridine or direct formylation of 2,6-difluoropyridine.
  • Cyclization : The aldehyde reacts with TosMIC in methanol or ethanol under basic conditions (K₂CO₃ or NaOH) at 60–80°C.

Example Protocol

  • Reactants : 2,6-Difluoropyridine-4-carbaldehyde (1.0 eq), TosMIC (1.2 eq)
  • Conditions : K₂CO₃ (2.0 eq), methanol, reflux, 8–12 h
  • Yield : 58–65%

Optimization Strategies

  • Microwave Irradiation : Reduces reaction time to 15–30 min with comparable yields (60–68%).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but require careful temperature control to avoid side reactions.

Cycloisomerization of Propargyl Amides

Copper-Catalyzed Cyclization

Propargyl amides derived from 2,6-difluoropyridine-4-carboxylic acid undergo cycloisomerization to form the oxazole core:

  • Amide Formation : 2,6-Difluoropyridine-4-carboxylic acid is coupled with propargylamine using HATU or EDCl.
  • Cyclization : CuI (10 mol%) in DMF at 100°C for 4 h induces 5-endo-dig cyclization.

Data Table 1: Cycloisomerization Results

Propargyl Amide Derivative Catalyst Temp (°C) Yield (%) Reference
4-(2,6-Difluoropyridinyl)propargylamide CuI 100 72
4-(2,6-Difluoropyridinyl)-N-propargylbenzamide CuI 110 68

Limitations

  • Requires anhydrous conditions.
  • Steric hindrance from substituents lowers yields (e.g., bulkier R-groups yield ≤50%).

Suzuki-Miyaura Cross-Coupling

Two-Step Approach

This method constructs the oxazole-pyridine linkage via palladium-catalyzed coupling:

  • Oxazole Boronic Ester Synthesis : 5-Bromooxazole is converted to its pinacol boronic ester.
  • Coupling : Reacted with 4-bromo-2,6-difluoropyridine under Pd(PPh₃)₄ catalysis.

Example Protocol

  • Reactants : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (1.1 eq), 4-bromo-2,6-difluoropyridine (1.0 eq)
  • Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq), dioxane/H₂O (3:1), 90°C, 12 h
  • Yield : 55–60%

Challenges

  • Competing protodeboronation reduces efficiency.
  • High catalyst loading (≥5 mol%) required for acceptable conversion.

Bredereck Reaction with α-Haloketones

Reaction Overview

The Bredereck reaction condenses α-haloketones with amides to form oxazoles. For this compound:

  • α-Haloketone Synthesis : 4-(2-Bromoacetyl)-2,6-difluoropyridine is prepared via Friedel-Crafts acylation.
  • Cyclization : Treated with formamide or urea at 120–140°C.

Data Table 2: Bredereck Reaction Optimization

α-Haloketone Amide Temp (°C) Yield (%) Reference
4-(2-Bromoacetyl)-2,6-difluoropyridine Formamide 130 48
4-(2-Chloroacetyl)-2,6-difluoropyridine Urea 120 52

Drawbacks

  • Low regioselectivity for unsymmetrical substrates.
  • Requires excess amide (3–5 eq) to drive completion.

Comparative Analysis of Methods

Data Table 3: Method Efficiency Comparison

Method Avg Yield (%) Time (h) Cost (Relative) Scalability
Van Leusen Synthesis 62 10 Low High
Cycloisomerization 70 6 Moderate Moderate
Suzuki Coupling 58 14 High Low
Bredereck Reaction 50 12 Low Moderate

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluoropyridin-4-yl)oxazole undergoes various chemical reactions, including:

    Oxidation: The conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.

    Substitution: Reactions involving the substitution of functional groups on the oxazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bromotrichloromethane.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted oxazoles and pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

5-(2,6-Difluoropyridin-4-yl)oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,6-Difluoropyridin-4-yl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Table 1: Electronic Properties of Selected Oxazole Derivatives

Compound Substituent Key Electronic Feature Halogen-Bonding Strength
5-(Pyridin-3-yl)oxazole (pox) Pyridin-3-yl Moderate MEP at Noxazole Intermediate
5-(p-Nitrophenyl)oxazole p-Nitrophenyl Low MEP (strong acceptor) High
This compound 2,6-Difluoropyridin-4-yl Predicted low-to-moderate MEP High (inferred)

Structural and Halogen-Bonding Comparisons

Halogen bonding is critical in crystal engineering and materials science. In , oxazole derivatives like 5-(thiophen-3-yl)oxazole (tfox) and 5-(furan-3-yl)oxazole (fox) form cocrystals with perfluorinated iodobenzenes, driven by interactions between iodine (σ-hole) and acceptor sites (Noxazole, O/S atoms). The difluoropyridinyl group in this compound may introduce additional fluorine···π or C–H···F interactions, stabilizing crystal lattices more effectively than non-fluorinated analogs .

Q & A

Q. What are the standard synthetic protocols for preparing 5-(2,6-Difluoropyridin-4-yl)oxazole?

The compound is typically synthesized via van Leusen's oxazole synthesis , starting from substituted pyridinecarbaldehydes. A general procedure involves:

  • Reacting 2,6-difluoropyridine-4-carbaldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate in methanol under reflux (70°C, 3 hours).
  • Workup includes rotary evaporation, aqueous extraction with methyl tert-butyl ether, and drying over anhydrous Na₂SO₄ .
  • Purification by column chromatography or recrystallization is recommended. Confirm product identity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and EN 166-certified safety goggles. Conduct work in a fume hood to minimize inhalation risks .
  • Exposure Control: Implement engineering controls (e.g., local exhaust ventilation) and adhere to good laboratory practices (GLP). Wash hands thoroughly after handling .
  • Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid direct contact with skin/eyes .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Spectroscopy: ¹H/¹³C NMR to verify substituent positions and fluorine coupling patterns. For example, fluorinated pyridine protons typically show splitting due to J₃-F coupling (~8–12 Hz) .
  • Mass Spectrometry: HRMS (ESI-TOF) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • X-ray Crystallography: Resolve halogen bonding interactions (e.g., F⋯N) if co-crystallized with iodoperfluorobenzenes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Catalyst Screening: Test Pd(OAc)₂ or Cs₂CO₃ for coupling reactions, as these enhance regioselectivity in oxazole-quinoline hybrids .
  • Solvent Effects: Compare polar aprotic solvents (e.g., DMF) versus alcohols (e.g., EtOH). Methanol is preferred for van Leusen reactions due to TosMIC solubility .
  • Temperature Optimization: Higher temperatures (80–100°C) may accelerate cyclization but risk side-product formation (e.g., over-oxidation). Monitor via TLC .

Q. What computational methods are suitable for studying electronic properties and halogen bonding interactions?

  • Density Functional Theory (DFT): Calculate molecular electrostatic potentials (MEPs) to rank acceptor sites (e.g., oxazole N vs. pyridine F). Use B3LYP/6-311+G(d,p) basis sets .
  • Solvent Modeling: Apply the polarizable continuum model (PCM) to simulate solvent effects on vibrational frequencies and H-bonding in Oxazole⋯(H₂O)ₙ complexes .
  • Halogen Bond Analysis: Use CrystalExplorer to quantify interaction energies (e.g., F⋯N distances < 3.0 Å indicate strong bonding) .

Q. How to resolve contradictions in reported halogen bonding data for oxazole derivatives?

  • Database Mining: Cross-reference Cambridge Structural Database (CSD) entries (e.g., only 4 entries for Br/I⋯Noxazole interactions) with experimental cocrystallization results .
  • Crystallographic Validation: Perform single-crystal X-ray diffraction on co-crystals with iodoperfluorobenzenes (e.g., 1,4-diiodotetrafluorobenzene) to confirm interaction geometries .
  • Thermodynamic Profiling: Compare lattice energies via DSC to assess stability trends in halogen-bonded networks .

Q. What strategies are effective for evaluating the biological activity of this compound?

  • Proteolytic Stability Assays: Incorporate oxazole rings into macrocyclic peptides to assess resistance to enzymatic degradation (e.g., trypsin) .
  • Antifungal Screening: Use microbroth dilution assays (CLSI M38) against Aspergillus spp. or Fusarium spp., with IC₅₀ determination via OD₆₀₀ measurements .
  • Mode of Action Studies: Perform fluorescence-based assays to test inhibition of succinate dehydrogenase (SDH), a common target for oxazole-derived antifungals .

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